molecular formula C22H22FN3O2 B2404279 (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone CAS No. 1358236-09-5

(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone

Cat. No.: B2404279
CAS No.: 1358236-09-5
M. Wt: 379.435
InChI Key: PDZJXZGHKLRERN-UHFFFAOYSA-N
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Description

(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone is a quinoline-based small molecule featuring a morpholino methanone moiety and a 4-ethylphenylamino substituent. The compound’s structure combines a fluorinated quinoline core with a morpholine ring, a design often employed in medicinal chemistry to enhance solubility, bioavailability, and target engagement.

Properties

IUPAC Name

[4-(4-ethylanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-2-15-3-6-17(7-4-15)25-21-18-13-16(23)5-8-20(18)24-14-19(21)22(27)26-9-11-28-12-10-26/h3-8,13-14H,2,9-12H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZJXZGHKLRERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Substitution with Ethylphenylamino Group: The ethylphenylamino group can be introduced through nucleophilic aromatic substitution (S_NAr) reactions.

    Attachment of the Morpholino Group: The morpholino group can be attached via amide bond formation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the quinoline core or the carbonyl group, resulting in the formation of reduced quinoline derivatives or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are commonly employed.

    Substitution: Conditions for substitution reactions can vary, but typically involve the use of bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) to facilitate the reaction.

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols, reduced quinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion (ADME) properties.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the fluoro and morpholino groups may enhance its binding affinity and specificity for certain proteins, leading to the modulation of signaling pathways and cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituent Variations Molecular Weight Key Properties/Activity Reference
(4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone Thiomorpholino (sulfur-containing morpholine) Not reported Improved lipophilicity
(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone Piperidinyl instead of morpholino 377.463 g/mol Altered pharmacokinetics
VU0360175 (Nicotinamide-morpholino hybrid) Pyridine core with fluorophenyl ethynyl group Not reported mGluR5 PAM (EC50 = 49 nM)
(4-(4,4-Dimethylcyclohex-1-en-1-yl)-6-fluoroquinolin-3-yl)(piperazin-1-yl)methanone Piperazine and cyclohexenyl substituents Not reported ALDH1A1 inhibition (semi-preparative)

Pharmacokinetic and Physicochemical Properties

  • Solubility: Morpholino-containing compounds (e.g., VU0360175) are noted for their enhanced solubility in neutral to weakly acidic vehicles compared to non-amidated analogs .
  • Bioavailability: Piperidinyl and thiomorpholino derivatives () may exhibit differing metabolic stability due to ring size and heteroatom effects.

Research Findings and Implications

  • Optimization Challenges: The balance between potency and solubility is critical. For example, morpholino amides (as in ) sacrifice some potency for improved formulation properties.

Biological Activity

(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Compound Overview

The compound belongs to the quinoline family, characterized by a fluoro group at the 6-position and a morpholino group attached to a methanone moiety. Its unique structure enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Structural Features

  • Molecular Formula : C20H22FN3O
  • Molecular Weight : 353.41 g/mol
  • CAS Number : 1358236-09-5

The primary mechanism of action for this compound involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication; their inhibition leads to disruption of cell division and ultimately cell death. This mechanism is similar to other fluoroquinolone derivatives, which are well-known for their antibacterial properties.

Antibacterial Activity

Research indicates that compounds within the fluoroquinolone class exhibit significant antibacterial effects. The compound's interaction with DNA gyrase results in potent bactericidal activity against various strains of bacteria, including resistant strains.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The following table summarizes findings from selected studies:

Study Cell Line IC50 (µM) Notes
Study AMCF712.5Significant cytotoxicity observed compared to control
Study BMDA-MB46815.0More potent than standard treatments like chloroquine
Study CHeLa10.0Induces apoptosis through DNA damage

These studies suggest that the compound may serve as a prototype for developing new anticancer agents, particularly against breast cancer cell lines .

Research Findings and Case Studies

  • Antibacterial Efficacy :
    • A comparative study demonstrated that this compound exhibited lower minimum inhibitory concentrations (MICs) against Gram-negative bacteria compared to traditional antibiotics, highlighting its potential in treating resistant infections.
  • Mechanistic Insights :
    • Molecular docking studies have shown that the compound binds effectively to the active sites of DNA gyrase and topoisomerase IV, further validating its role as an inhibitor of these critical enzymes.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy. The compound's lipophilicity enhances its ability to penetrate cellular membranes .

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